Product packaging for 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate(Cat. No.:CAS No. 1670-26-4)

2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate

Cat. No.: B014255
CAS No.: 1670-26-4
M. Wt: 464.6 g/mol
InChI Key: JLVSPVFPBBFMBE-UHFFFAOYSA-N
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Description

Sphingosylphosphorylcholine (SPC) is a potent lysosphingolipid mediator involved in a diverse range of cellular processes, making it a valuable tool for investigating physiological and pathophysiological mechanisms. Key Research Applications & Mechanisms: Cancer Biology & Tumor Microenvironment: SPC is a subject of intense study in oncology, particularly for its role in cancer progression. Research indicates it influences cancer cell proliferation, apoptosis, and migration. Its presence is significantly elevated in the malignant ascites of ovarian cancer patients, highlighting its relevance in the tumor microenvironment . Immunology & Autoimmune Disease Research: SPC demonstrates significant immunomodulatory potential. Recent studies show it strongly inhibits the differentiation of B cells into antibody-secreting plasma cells, a process mediated via the S1P3 receptor. This action has been shown to ameliorate symptoms in an experimental autoimmune encephalomyelitis (EAE) model, suggesting therapeutic relevance for conditions like multiple sclerosis . Cardiovascular & Smooth Muscle Function: SPC acts as a potent regulator in the cardiovascular system. It can induce the contraction of vascular and esophageal smooth muscle through G protein-coupled receptor (GPCR)-dependent signaling pathways, often involving Gi proteins, PLC, and PKC activation . Cell Differentiation & Development: SPC induces the differentiation of human mesenchymal stem cells into smooth-muscle-like cells. This process is mediated by a TGF-beta-dependent mechanism, involving the Gi/o-ERK pathway, autocrine TGF-beta secretion, and activation of the Smad2-SRF/myocardin pathway . Cell Signaling & Molecular Pharmacology: SPC exerts its effects through multiple mechanisms, including binding to specific G-protein-coupled receptors (GPCRs) such as GPR3, GPR12, and OGR1 . It can also function as a low-affinity agonist for certain S1P and LPA receptors, and directly release calcium from intracellular stores, mimicking second messenger functions . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H49N2O5P B014255 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate CAS No. 1670-26-4

Properties

IUPAC Name

(2-amino-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSPVFPBBFMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274460
Record name 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-26-4
Record name 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Catabolism of Sphingosylphosphorylcholine

Enzymatic Pathways of Sphingosylphosphorylcholine Production

The primary and most well-documented pathway for the generation of sphingosylphosphorylcholine involves the enzymatic modification of sphingomyelin (B164518). However, evidence also suggests the existence of other, less characterized, biosynthetic routes.

The principal pathway for sphingosylphosphorylcholine (SPC) production is through the action of sphingomyelin deacylase. mdpi.commdpi.com This enzyme catalyzes the hydrolysis of the N-acyl linkage in sphingomyelin, releasing a fatty acid and yielding SPC. mdpi.comresearchgate.net This enzymatic activity has been identified as a key factor in conditions such as atopic dermatitis, where elevated levels of sphingomyelin deacylase lead to a deficiency in ceramides (B1148491). mdpi.comresearchgate.netcapes.gov.br In fact, research has shown that sphingomyelin deacylase activity is significantly higher in the skin of atopic dermatitis patients compared to healthy individuals. mdpi.comcapes.gov.br The enzyme has been purified and characterized, revealing its identity as the β-subunit of acid ceramidase. researchgate.net This discovery has provided significant insight into the molecular mechanisms underlying ceramide deficiency in certain skin disorders. researchgate.net

Sphingomyelin Deacylase-Mediated Synthesis from Sphingomyelin

Degradation Pathways of Sphingosylphosphorylcholine

The breakdown of sphingosylphosphorylcholine is crucial for terminating its signaling activities and for the synthesis of other important bioactive lipids. This degradation is primarily carried out by specific hydrolases.

Autotaxin (ATX), an enzyme with lysophospholipase D activity, is a key player in the catabolism of sphingosylphosphorylcholine (SPC). plos.orgnih.govaacrjournals.orgresearchgate.net ATX hydrolyzes SPC to produce sphingosine-1-phosphate (S1P), another potent signaling lipid. nih.govaacrjournals.orgresearchgate.net This reaction has a substrate (SPC) Km of 0.23 ± 0.07 mM under migration assay conditions. nih.govaacrjournals.orgresearchgate.net Although this conversion is not considered the primary route for S1P production, it represents a significant pathway for SPC degradation and the generation of a distinct bioactive molecule. mdpi.com The catalytic efficiency of ATX for SPC hydrolysis is lower than for its preferred substrate, lysophosphatidylcholine (B164491) (LPC); however, the biological effects of S1P are observed at much lower concentrations than those of lysophosphatidic acid (LPA), the product of LPC hydrolysis. aacrjournals.org

Certain bacterial enzymes, specifically phospholipase C (PLC) and sphingomyelinase, have been shown to hydrolyze sphingosylphosphorylcholine (SPC). biorxiv.orgasm.orgnih.gov For instance, the sphingomyelinase from Pseudomonas sp. strain TK4 can hydrolyze SPC, although less efficiently than its primary substrate, sphingomyelin. asm.org Similarly, human neutral sphingomyelinases, nSMase1 and nSMase2, are also capable of hydrolyzing SPC. mdpi.comnih.gov This activity suggests a role for these enzymes in modulating SPC levels, particularly in the context of bacterial infections where such enzymes are secreted as virulence factors. asm.orgebi.ac.uk The ability of these enzymes to act on SPC highlights a potential intersection between host lipid metabolism and microbial pathogenicity.

Autotaxin-Mediated Hydrolysis to Sphingosine-1-Phosphate

Regulation of Endogenous Sphingosylphosphorylcholine Levels in Biological Systems

The endogenous levels of sphingosylphosphorylcholine (SPC) are carefully regulated and can be altered in various physiological and pathological states. Under normal conditions, SPC is found at low concentrations in the blood, with levels around 50 nM in plasma and 130 nM in serum. nih.gov However, increased levels of SPC have been observed in several diseases, including Niemann-Pick disease, metabolic syndrome, ovarian cancer, and atopic dermatitis. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net For example, in patients with metabolic syndrome, plasma SPC levels are significantly elevated compared to healthy individuals. plos.orgsemanticscholar.orgresearchgate.net This increase is often associated with altered levels of other lipids, such as a decrease in sphingosine-1-phosphate (S1P). plos.org The regulation of SPC levels is complex, involving the activities of synthesizing enzymes like sphingomyelin deacylase and degrading enzymes such as autotaxin. mdpi.commdpi.comcapes.gov.br The balance between these enzymatic activities ultimately determines the concentration of SPC in tissues and circulation, thereby influencing its biological effects.

Cellular and Molecular Mechanisms of Sphingosylphosphorylcholine Action

Sphingosylphosphorylcholine Receptor Interactions and Ligand-Mediated Signaling

SPC's effects are mediated through its interaction with specific proteins on the cell surface and within the cell. These interactions trigger signaling cascades that influence cellular behavior.

A significant portion of SPC's signaling is initiated by its binding to G protein-coupled receptors (GPCRs) on the cell membrane. This interaction activates intracellular signaling pathways that control various cellular functions.

Due to its structural similarity to sphingosine-1-phosphate (S1P), SPC can interact with several S1P receptor subtypes, although with different affinities and functional outcomes. frontiersin.org S1PR1, S1PR2, and S1PR3 are all expressed in various tissues and are involved in diverse physiological and pathological processes. mdpi.com

S1PR1: While S1PR1 is a primary receptor for S1P, its interaction with SPC is less direct. uj.edu.pl Studies have shown that SPC does not induce the internalization of S1PR1, a typical sign of receptor activation, suggesting it may not be a direct agonist for this receptor subtype. frontiersin.org S1PR1 is known to couple exclusively to the Gαi protein, which leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. mdpi.comuj.edu.pl

S1PR2: S1PR2 is a more promiscuous receptor, coupling to Gαi, Gαq, and Gα12/13 proteins. mdpi.comuj.edu.plmdpi.com This allows it to activate a wider range of signaling pathways, including those involved in cell migration and smooth muscle contraction. plos.org In some contexts, the effects of S1P are pro-atherosclerotic when mediated through S1PR2. uj.edu.pl

S1PR3: SPC has been shown to exert inhibitory effects on plasma cell differentiation through S1PR3 signaling. frontiersin.org This effect was blocked by S1PR3 antagonists, indicating a crucial role for this receptor. frontiersin.org Like S1PR2, S1PR3 couples to Gαi, Gαq, and Gα12/13, contributing to its diverse functional roles. mdpi.comuj.edu.plmdpi.com

Table 1: S1PR Subtype Characteristics and Interaction with Sphingosylphosphorylcholine

ReceptorG Protein CouplingKnown FunctionsInteraction with SPC
S1PR1Gαi mdpi.comuj.edu.plImmune cell trafficking, vascular development mdpi.comuj.edu.plDoes not appear to be a direct agonist; does not induce receptor internalization. frontiersin.org
S1PR2Gαi, Gαq, Gα12/13 mdpi.comuj.edu.plmdpi.comRegulation of endothelial barrier, smooth muscle contraction mdpi.complos.orgCan mediate SPC-induced effects.
S1PR3Gαi, Gαq, Gα12/13 mdpi.comuj.edu.plmdpi.comInhibition of plasma cell differentiation frontiersin.orgActs as a functional receptor for SPC in inhibiting plasma cell differentiation. frontiersin.org

Several orphan GPCRs, for which the endogenous ligands were initially unknown, have been identified as potential receptors for SPC. However, the nature of these interactions has been a subject of ongoing research and re-evaluation.

GPR3 and GPR12: These receptors are constitutively active, meaning they can signal without a ligand. mdpi.com Both S1P and SPC have been reported to act as ligands for GPR3 and GPR12. mdpi.com GPR12, in particular, has been described as a high-affinity receptor for SPC. frontiersin.org However, conclusive evidence of a direct binding interaction is still being investigated. frontiersin.org

GPR4 and OGR1: GPR4 was initially identified as a high-affinity receptor for SPC and a lower-affinity receptor for lysophosphatidylcholine (B164491) (LPC). nih.gov It shares significant sequence homology with OGR1. nih.gov OGR1 was also initially reported as a receptor for SPC but was later found to be a proton-sensing GPCR. mdpi.com Interestingly, SPC can antagonize the proton-sensing activity of OGR1. mdpi.com

Table 2: Orphan GPCRs and their Re-evaluated Interaction with Sphingosylphosphorylcholine

Orphan GPCRInitial FindingRe-evaluation
GPR3Identified as a receptor for SPC and S1P. mdpi.comConstitutively active receptor; SPC can act as a ligand. mdpi.com
GPR4High-affinity receptor for SPC and lower-affinity for LPC. nih.govConfirmed as a receptor for both SPC and LPC, mediating cellular functions like chemotaxis and DNA synthesis. nih.gov
GPR12Reported as a high-affinity receptor for SPC. frontiersin.orgConstitutively active receptor; SPC can act as a ligand, but direct binding is still under investigation. mdpi.comfrontiersin.org
OGR1Initially reported as a ligand for SPC. mdpi.comRe-evaluated as a proton-sensing GPCR; SPC can antagonize its proton-sensing function. mdpi.com

Beyond cell surface receptors, SPC can also directly interact with proteins inside the cell, influencing their function and downstream signaling pathways.

Calmodulin (CaM) is a ubiquitous intracellular calcium sensor that plays a critical role in calcium signaling. portlandpress.com SPC has been identified as a novel endogenous inhibitor of CaM. portlandpress.comnih.gov

Direct Binding: SPC binds selectively to both the calcium-free (apo-CaM) and calcium-bound forms of CaM. portlandpress.comnih.gov This binding has been confirmed through various techniques, including fluorescence spectroscopy and surface plasmon resonance. portlandpress.com The crystal structure of the SPC-CaM complex reveals that SPC occupies the hydrophobic binding pocket on CaM, the same site where CaM's target proteins typically bind. researchgate.netrcsb.org

Functional Inhibition: By binding to this site, SPC competitively inhibits the interaction of CaM with its target proteins. researchgate.net This has been demonstrated by showing that SPC can dissociate the complex between CaM and a model target peptide, melittin. portlandpress.com Functionally, SPC has been shown to inhibit the Ca2+/CaM-dependent activity of enzymes like phosphodiesterase and calcineurin. nih.gov

Ryanodine (B192298) receptors (RyRs) are calcium channels located on the sarcoplasmic/endoplasmic reticulum that are crucial for calcium release. nih.govnih.gov SPC's regulation of RyRs is complex, involving both CaM-dependent and independent pathways. nih.govnih.gov

Calmodulin-Dependent Mechanism: Since CaM is a known regulator of RyRs, SPC's ability to inhibit CaM provides an indirect mechanism for modulating RyR activity. nih.govnih.gov SPC can displace Ca2+-bound CaM from the intact RyR1, which would be expected to relieve the inhibitory effect of CaM on the channel. nih.govnih.gov

Intracellular Target Proteins and Direct Binding Mechanisms

Interaction with Membrane Lipid Rafts

Sphingosylphosphorylcholine is recognized as a signaling molecule that can act through G protein-coupled receptors or by modulating membrane lipid rafts. nih.gov Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, such as sphingomyelin (B164518). wikipedia.org These domains serve as organizing centers for signal transduction molecules, influencing processes like membrane protein trafficking and neurotransmission. wikipedia.org

The formation of lipid rafts is driven by the preferential interactions between cholesterol and sphingolipids, leading to a more ordered and tightly packed liquid-ordered (Lo) phase compared to the surrounding liquid-disordered (Ld) bilayer. wikipedia.orgmdpi.com Cholesterol plays a crucial role by filling the voids between the bulky head groups of sphingolipids, thereby stabilizing these microdomains. mdpi.complos.org The unique composition of lipid rafts, with a 3 to 5-fold higher concentration of cholesterol and about 50% more sphingomyelin than the surrounding plasma membrane, facilitates the clustering of specific proteins and receptors. wikipedia.org

SPC's interaction with lipid rafts is implicated in various cellular processes. For instance, SPC can induce endocytosis through a lipid raft-mediated pathway. nih.gov This interaction can also influence the activity of membrane-associated proteins. In lung cancer cells, SPC has been shown to regulate the phosphorylation and reorganization of keratin (B1170402) 8 by affecting the expression of protein phosphatase 2A through interactions involving caveolin-1, a key component of caveolae, a type of lipid raft. mdpi.com

Table 1: Key Components and Characteristics of Membrane Lipid Rafts

Component/CharacteristicDescription
Primary Lipids Cholesterol, Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids)
Phase State Liquid-ordered (Lo) phase, more rigid and tightly packed
Function Act as signaling platforms, regulate protein trafficking, and mediate cellular processes like endocytosis
Interaction with SPC SPC can modulate raft-dependent processes such as endocytosis and protein phosphorylation

Intracellular Signal Transduction Cascades Activated by Sphingosylphosphorylcholine

Upon interaction with cells, Sphingosylphosphorylcholine triggers a cascade of intracellular signaling events, playing a pivotal role in regulating various cellular functions. These cascades often involve the mobilization of calcium, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and engagement of the PI3K/Akt/mTOR signaling axis.

Calcium Signaling and Intracellular Calcium Mobilization

A well-documented effect of SPC is its ability to induce a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.govsemanticscholar.org This mobilization of calcium is a critical component of its signaling mechanism and has been observed in a variety of cell types, including airway epithelial cells, synaptosomes, and fibroblasts. nih.govnih.govsemanticscholar.org

The primary source of the SPC-induced calcium surge is the release from intracellular stores, such as the endoplasmic reticulum and mitochondria. mdpi.com Studies in porcine aortic smooth muscle cells have shown that SPC stimulates the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger that triggers calcium release from the endoplasmic reticulum. nih.gov This effect is sensitive to pertussis toxin, indicating the involvement of a Gi/o protein-coupled receptor. nih.gov

However, the exact mechanism of calcium release can be complex and may vary between cell types. In human airway epithelial cells, while SPC does induce the formation of inositol phosphates, the mobilization of calcium is almost completely inhibited by pertussis toxin, whereas inositol phosphate (B84403) production is only partially reduced. nih.govnih.gov This suggests that other pathways may be involved. One proposed mechanism is that phospholipase C-derived diacylglycerol is converted to phosphatidic acid, which is then hydrolyzed by phospholipase A2 to produce lysophosphatidic acid, an intracellular messenger that can release calcium from internal stores. nih.govnih.gov

Interestingly, in permeabilized cells where the plasma membrane is made permeable, SPC itself fails to directly evoke calcium release from intracellular stores, further supporting the idea that its effect is mediated by intracellular messengers. nih.govnih.gov The SPC-induced increase in [Ca2+]i is often dependent on this release from internal stores, as the effect can be blocked by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov

Table 2: Factors Involved in SPC-Induced Calcium Mobilization

FactorRole in SPC-Induced Calcium SignalingCell Type/ContextCitation
Pertussis Toxin Inhibits SPC-induced [Ca2+]i increase and IP3 generationPorcine Aortic Smooth Muscle Cells, Human Airway Epithelial Cells nih.govnih.govnih.gov
U-73122 (PLC inhibitor) Blocks SPC-induced MAPK activation, which is dependent on [Ca2+]i increasePorcine Aortic Smooth Muscle Cells nih.gov
Thapsigargin Blocks SPC-induced MAPK activation by inhibiting refilling of intracellular Ca2+ storesPorcine Aortic Smooth Muscle Cells nih.gov
Lysophosphatidic Acid Proposed intracellular messenger that releases Ca2+ from internal storesHuman Airway Epithelial Cells nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Sphingosylphosphorylcholine is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in various cell types, including cardiac myocytes, smooth muscle cells, and fibroblasts. nih.govahajournals.orgphysiology.org The MAPK pathway is a crucial signaling route that regulates a wide range of cellular processes such as cell growth, differentiation, and apoptosis.

In neonatal rat cardiac myocytes, SPC stimulation leads to increased phosphorylation and enzyme activity of MAPK, contributing to a hypertrophic growth response. ahajournals.org This activation is attenuated by the MAPK kinase (MEK) inhibitor PD98059, highlighting the direct involvement of the MAPK cascade. ahajournals.org Similarly, in porcine aortic smooth muscle cells, SPC stimulates MAPK activation, which is linked to DNA synthesis. nih.gov

The activation of MAPK by SPC is often mediated through a pertussis toxin-sensitive G protein, suggesting the involvement of a Gi-coupled receptor. ahajournals.orgphysiology.org Furthermore, the SPC-induced MAPK activation is dependent on an increase in intracellular calcium, as it is blocked by inhibitors of phospholipase C and the intracellular Ca2+-ATPase. nih.govphysiology.org

A key downstream component of the MAPK pathway modulated by SPC is the Extracellular signal-Regulated Kinase (ERK). SPC has been shown to induce the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK) in multiple cell lines. ahajournals.orgkyoto-u.ac.jp

In neonatal rat cardiac myocytes, SPC stimulates the threonine/tyrosine phosphorylation of both p44 and p42 ERK isoforms. ahajournals.org This activation is a critical step in the SPC-induced hypertrophic response. ahajournals.org In monocytic cell lines, SPC enhances the Raf/MEK/ERK signaling pathway, which is associated with macrophagic differentiation. kyoto-u.ac.jp The activation of ERK by SPC can occur through both GPR4-dependent and independent pathways. nih.gov For instance, in endothelial cells, while SPC-induced Akt activation requires the GPR4 receptor, ERK activation can proceed independently of it. nih.gov

In addition to the ERK pathway, SPC also influences the activity of another branch of the MAPK family, the c-Jun N-terminal kinase (JNK). In human adipose tissue-derived mesenchymal stem cells (hADSCs), SPC stimulates proliferation through the activation of the JNK pathway. nih.gov This effect is mediated by a pertussis toxin-sensitive G protein and phospholipase C. nih.gov The specific inhibitor of JNK, SP600125, completely prevents SPC-induced proliferation in these cells. nih.gov

Furthermore, in pancreatic and gastric cancer cells, MEK/ERK and JNK signaling pathways are involved in SPC-induced phosphorylation and reorganization of keratin 8, which enhances cell migration. mdpi.com SPC treatment of PANC-1 cells leads to the activation of JNK, which then interacts with transglutaminase-2, resulting in keratin reorganization. mdpi.com SPC has also been shown to increase the DNA-binding activity of the transcription factor AP-1, of which c-Jun is a primary component, suggesting a link between SPC signaling and gene expression. nih.govpnas.org

Extracellular Signal-Regulated Kinase (ERK) Modulation

PI3K/Akt/mTOR Signaling Axis Engagement

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another major intracellular cascade engaged by Sphingosylphosphorylcholine. This pathway is central to regulating cell growth, proliferation, survival, and metabolism. mdpi.com

In monocytic U937 cells, SPC activates the PI3K/Akt signaling pathway via a pertussis toxin-sensitive Gi/o protein. kyoto-u.ac.jp This activation is demonstrated by the increased phosphorylation of Akt. kyoto-u.ac.jp Similarly, in lung cancer cell lines, SPC induces the binding of RhebL1 to Akt1, leading to the activation of Akt1. nih.gov This activation is crucial for SPC-induced keratin phosphorylation, reorganization, migration, and invasion. nih.gov

The activation of Akt by SPC can further lead to the stimulation of mTOR, a downstream effector in the PI3K/Akt pathway. nih.gov In Mel-Ab cells, SPC induces the phosphorylation of both Akt and mTOR. nih.gov The mTOR signaling pathway is implicated in the hypopigmentation effects of SPC in these cells. nih.gov The engagement of the PI3K/Akt/mTOR axis by SPC highlights its role as a multifaceted signaling molecule capable of influencing a wide array of fundamental cellular processes.

RhoA/Rho-kinase Pathway in Cellular Responses

Sphingosylphosphorylcholine (SPC) has been identified as a significant activator of the RhoA/Rho-kinase (ROCK) signaling pathway, which is crucial in various cellular processes, including stress fiber formation, cell differentiation, and smooth muscle contraction. mdpi.comahajournals.org The activation of this pathway by SPC is implicated in both physiological and pathological responses.

In fibroblasts, SPC induces the formation of stress fibers through a signaling cascade involving the tyrosine kinase Fyn and the subsequent activation of RhoA and ROCK. mdpi.com This pathway is also central to the SPC-induced differentiation of human adipose tissue-derived mesenchymal stem cells (hADSCs) into smooth muscle-like cells. ahajournals.org This differentiation is characterized by the expression of α-smooth muscle actin (α-SMA) and is dependent on both the RhoA/Rho kinase pathway and transforming growth factor-β1 (TGF-β1)/Smad2 signaling. ahajournals.orgresearchgate.net The process involves the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), a key regulator of smooth muscle cell-specific gene expression, which is prompted by RhoA/ROCK-mediated actin polymerization. ahajournals.org

Furthermore, the RhoA/ROCK pathway is a key player in the Ca²⁺ sensitization of vascular smooth muscle contraction induced by SPC. oup.comoup.com In coronary arteries, SPC triggers a sustained contraction by activating the RhoA/ROCK pathway, leading to the phosphorylation of the myosin phosphatase target subunit (MYPT1). oup.comoup.com This phosphorylation inhibits myosin light chain phosphatase, thereby increasing the phosphorylation of the myosin light chain and enhancing the contractile force at a given intracellular calcium concentration. oup.com This mechanism of Ca²⁺ sensitization is a distinguishing feature of SPC's action in the vasculature compared to other related lipids. oup.comoup.com Notably, ROCK can also be directly activated by SPC, in addition to its activation via the active GTP-bound form of RhoA. tandfonline.com

Cell TypeSPC-Induced ResponseKey MediatorsOutcome
FibroblastsStress Fiber FormationFyn, RhoA, ROCKCytoskeletal rearrangement
Human Mesenchymal Stem CellsDifferentiation into Smooth Muscle-like CellsRhoA, ROCK, MRTF-AExpression of smooth muscle markers
Vascular Smooth MuscleContraction and Ca²⁺ SensitizationRhoA, ROCK, MYPT1Increased vascular tone

Protein Kinase C-Dependent and -Independent Pathways

Sphingosylphosphorylcholine exerts its diverse cellular effects through signaling pathways that can be both dependent on and independent of Protein Kinase C (PKC). nih.govahajournals.org This duality allows for a complex regulation of cellular responses such as proliferation and hypertrophic growth.

In Swiss 3T3 fibroblasts, SPC's mitogenic effect is partially mediated by PKC. nih.govsemanticscholar.orgrupress.org This is evidenced by the fact that downregulation of PKC through prolonged exposure to phorbol (B1677699) esters reduces, but does not completely abolish, SPC-stimulated DNA synthesis. nih.govsemanticscholar.orgrupress.org SPC can potentiate the mitogenic effects of PKC activators, although it does not directly compete with phorbol esters for binding to PKC. nih.govsemanticscholar.orgnih.gov

Similarly, in rat neonatal cardiac myocytes, SPC induces hypertrophic growth responses through both PKC-dependent and PKC-independent signaling. ahajournals.org The involvement of PKC is demonstrated by the partial inhibition of SPC-induced increases in cell size by the PKC inhibitor calphostin C. ahajournals.org However, a significant portion of the response remains, indicating the activation of parallel, PKC-independent pathways. ahajournals.org

The activation of mitogen-activated protein kinase (MAPK) by SPC can also proceed through both PKC-dependent and -independent mechanisms. In some cellular contexts, SPC-induced MAPK activation is sensitive to PKC inhibitors, while in others, it is largely independent of PKC activation. ahajournals.orgphysiology.orgresearchgate.net For instance, in Swiss 3T3 cells, SPC-induced tyrosine phosphorylation of focal adhesion kinase (p125FAK) and paxillin (B1203293), upstream events of MAPK activation, occurs largely through a PKC-independent pathway. researchgate.net

Modulation of Acetylcholinesterase Activity

Recent research has uncovered a novel function of sphingosylphosphorylcholine in the regulation of cholinergic signaling through its interaction with acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.net

SPC has been shown to directly inhibit the activity of AChE. researchgate.net Enzymatic analysis revealed that SPC acts as a mixed-type inhibitor of AChE, meaning it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This inhibition is characterized by an increase in the Michaelis constant (Km) and a decrease in the maximum velocity (Vmax) of the enzyme. researchgate.net The inhibitory effect of SPC on AChE is significantly more potent than its effect on butyrylcholinesterase. researchgate.net

The structural features of SPC, specifically the presence of a quaternary ammonium (B1175870) cation and the length of its carbon chain, are crucial for its AChE inhibitory activity. researchgate.net This makes SPC's inhibitory action on AChE unique among the sphingolipids studied. researchgate.net This finding has potential implications for conditions where both SPC and ACh levels are elevated, such as in atopic dermatitis, where the inhibition of AChE by SPC could contribute to the accumulation of ACh. researchgate.net

EnzymeEffect of SPCType of InhibitionKey Structural Features of SPC
Acetylcholinesterase (AChE)Strong InhibitionMixed-typeQuaternary ammonium cation, Carbon chain length
Butyrylcholinesterase (BChE)Low InhibitionNot specifiedNot applicable

Stimulation of Arachidonic Acid Release

A distinct characteristic of sphingosylphosphorylcholine signaling is its ability to stimulate the release of arachidonic acid (AA), a key precursor for the synthesis of eicosanoids, which are potent inflammatory and signaling molecules. nih.govnih.govresearchgate.net This effect is one of the features that differentiate the signaling pathways of SPC from those of the structurally related sphingolipids, sphingosine (B13886) and sphingosine-1-phosphate. nih.govnih.govresearchgate.net

In Swiss 3T3 fibroblasts, SPC, but not sphingosine or S1P, induces a significant release of arachidonic acid. nih.govnih.govresearchgate.net This stimulation of AA release is thought to contribute to the potent mitogenic effects of SPC. nih.gov The release of AA is indicative of the activation of phospholipase A₂ (PLA₂), the enzyme that hydrolyzes phospholipids (B1166683) at the sn-2 position to release free fatty acids, including AA. portlandpress.com

In human airway epithelial cells, SPC-induced stimulation of arachidonic acid release is linked to a cascade involving phospholipase C (PLC) and diacylglycerol (DAG) kinase. portlandpress.com In this model, PLC-derived diacylglycerol is phosphorylated to phosphatidic acid, which is then hydrolyzed by a PLA₂ activity to generate arachidonic acid and lysophosphatidic acid. portlandpress.com

Cross-talk and Interplay with Other Bioactive Lipid Signaling Pathways

Functional Similarities and Differences with Sphingosine-1-Phosphate (S1P) Signaling

Sphingosylphosphorylcholine and sphingosine-1-phosphate are structurally related sphingolipids that exhibit both overlapping and distinct biological activities, often through different signaling mechanisms. oup.comnih.gov While both can act as extracellular signaling molecules, the debate continues regarding the extent to which they utilize the same receptors and downstream pathways. nih.gov

Functionally, both SPC and S1P can promote cellular proliferation and are involved in the regulation of vascular tone. oup.comnih.gov However, SPC often demonstrates a greater mitogenic potency than S1P in certain cell types like Swiss 3T3 fibroblasts. nih.govnih.gov

A key difference lies in their signaling pathways. The mitogenic effect of SPC is often mediated by both PKC-dependent and -independent pathways, whereas S1P's mitogenic activity is generally independent of PKC activation. ahajournals.org Furthermore, SPC stimulates the release of arachidonic acid, a response not typically associated with S1P signaling. nih.govnih.govresearchgate.net

In the context of vascular contraction, SPC and S1P employ distinct mechanisms. oup.comoup.com SPC-induced contraction of coronary arteries is primarily dependent on the RhoA/Rho-kinase pathway and subsequent Ca²⁺ sensitization through MYPT1 phosphorylation. oup.comoup.com In contrast, S1P-induced constriction relies more heavily on an elevation of intracellular Ca²⁺ concentration ([Ca²⁺]i). oup.comoup.com

FeatureSphingosylphosphorylcholine (SPC)Sphingosine-1-Phosphate (S1P)
Mitogenic Signaling PKC-dependent and -independentPKC-independent
Arachidonic Acid Release StimulatesDoes not stimulate
Vascular Contraction Mechanism RhoA/ROCK-mediated Ca²⁺ sensitizationElevation of intracellular Ca²⁺
Receptor Interaction Can act on S1P receptors, OGR1, GPR4Acts on S1P receptors

Comparative Analysis with Lysophosphatidic Acid (LPA) and Lysophosphatidylcholine (LPC)

Sphingosylphosphorylcholine shares functional and signaling overlaps with other lysophospholipids, notably lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC). nih.govoup.com These lipids are involved in a wide array of cellular processes and can signal through G protein-coupled receptors. nih.govnih.gov

Both SPC and LPA are potent mitogens that can stimulate DNA synthesis and activate the MAPK pathway. physiology.org In porcine aortic smooth muscle cells, the cellular responses to SPC and LPA, including increases in [Ca²⁺]i, IP₃ generation, and MAPK activation, are similarly sensitive to pertussis toxin, suggesting the involvement of Gᵢ-coupled receptors. physiology.org

LPC and SPC, both containing a phosphorylcholine (B1220837) headgroup, can act as ligands for some of the same receptors, such as GPR4. nih.govnih.govdntb.gov.ua However, the affinity can differ, with GPR4 showing a higher affinity for SPC than for LPC. nih.gov Both lipids can induce increases in intracellular calcium, activate MAPK, stimulate DNA synthesis, and promote chemotaxis through GPR4. nih.gov

Despite these similarities, there are also distinctions. For instance, while both S1P and LPA have been reported to activate platelets, SPC has been shown to be an effective inhibitor of human platelet activation induced by various agonists. nih.gov This inhibitory effect of SPC appears to be mediated primarily by uncoupling agonist-activated receptors from their downstream effectors. nih.gov Autotaxin, an enzyme found in plasma, can hydrolyze both LPC and SPC to generate LPA and S1P, respectively, adding another layer of complexity to the interplay between these signaling lipids. mdpi.com

Lipid MediatorKey Similarities with SPCKey Differences from SPC
Lysophosphatidic Acid (LPA) Mitogenic, activates MAPK, increases [Ca²⁺]i via PTX-sensitive G proteinsLPA activates platelets, whereas SPC inhibits them.
Lysophosphatidylcholine (LPC) Both are ligands for GPR4, can be hydrolyzed by autotaxinGPR4 has a lower affinity for LPC than for SPC.

Physiological and Pathophysiological Roles of Sphingosylphosphorylcholine

Sphingosylphosphorylcholine in Immune System Regulation

SPC has emerged as a significant modulator of immune responses, influencing the behavior of key immune cells. Its actions can impact the adaptive immune response, inflammatory processes, and the development of autoimmune conditions.

Recent research has identified Sphingosylphosphorylcholine as a potent inhibitor of plasma cell differentiation. In studies involving B cells stimulated with lipopolysaccharide (LPS), SPC was observed to strongly block their differentiation into antibody-producing plasma cells. frontiersin.orgnih.gov This inhibitory effect is achieved through the downregulation of critical transcription factors, specifically IRF4 and Blimp-1, which are essential for the generation of plasma cells. frontiersin.orgnih.gov

The mechanism behind this inhibition is mediated through the sphingosine-1-phosphate receptor 3 (S1PR3). The inhibitory effects of SPC on plasma cell differentiation were negated by the use of S1PR1/3 antagonists or specific S1PR3 antagonists, but not by antagonists for S1PR1 or S1PR2, pinpointing the crucial role of S1PR3 in this process. nih.gov Interestingly, the differentiation of plasma cells is accompanied by an increase in the expression of autotaxin, an enzyme that can convert SPC into sphingosine-1-phosphate (S1P). frontiersin.org However, unlike SPC, S1P and other related lipids did not show an inhibitory effect on LPS-induced plasma cell differentiation. frontiersin.org

Table 1: Effect of Sphingosylphosphorylcholine on Plasma Cell Differentiation

Experimental ModelKey FindingsMechanism of ActionReference
In vitro LPS-stimulated B cellsSPC strongly inhibits differentiation into plasma cells and reduces antibody production.Downregulates the expression of IRF4 and Blimp-1, transcription factors essential for plasma cell generation. frontiersin.orgnih.gov
Receptor Antagonist StudiesThe inhibitory effect of SPC is blocked by S1PR3 antagonists.The action of SPC is specifically mediated through the S1PR3 receptor. nih.gov

The role of Sphingosylphosphorylcholine in directing the migration of dendritic cells (DCs), a process known as chemotaxis, appears to be complex and context-dependent. Some studies have reported that SPC stimulates the chemotaxis of human monocyte-derived dendritic cells. mdpi.comresearchgate.net

Conversely, other research indicates that SPC does not stimulate the chemotaxis of immature dendritic cells. nih.gov However, in the same study, SPC was shown to promote the maturation of these cells, as evidenced by increased expression of surface markers like HLA-DR, CD86, and CD83. nih.gov This maturation enhanced the ability of dendritic cells to prime T-cells. nih.gov Furthermore, SPC has been found to stimulate the production of interleukin-12 (B1171171) (IL-12) and IL-18 by dendritic cells, which suggests it may encourage the development of T helper type 1 (Th1) immunity. nih.gov

Table 2: Research Findings on SPC and Dendritic Cell Function

Dendritic Cell FunctionReported Effect of SPCExperimental ContextReference
ChemotaxisStimulatoryHuman monocyte-derived dendritic cells mdpi.comresearchgate.net
ChemotaxisNo stimulationHuman immature dendritic cells nih.gov
MaturationIncreased expression of HLA-DR, CD86, CD83Human immature dendritic cells nih.gov
Cytokine ProductionStimulates production of IL-12 and IL-18Dendritic cells nih.gov

Sphingosylphosphorylcholine is increasingly recognized as a pro-inflammatory mediator that plays a role in the pathogenesis of various autoimmune and inflammatory conditions. nih.govrupress.orgresearchgate.net Its levels are found to be elevated in atopic dermatitis, where it contributes to the inflammatory process. nih.govresearchgate.net In this condition, SPC is thought to increase the generation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov It also stimulates the production of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in autoimmune pathogenesis that recruits inflammatory immune cells. nih.gov

In the context of multiple sclerosis (MS), research using an experimental autoimmune encephalomyelitis (EAE) mouse model has shown that SPC can have therapeutic effects. frontiersin.orgnih.gov This is linked to its ability to inhibit the differentiation of plasma cells, which are involved in the autoimmune response. frontiersin.orgnih.gov Furthermore, SPC has been implicated as a ligand for the G2A receptor, which is involved in limiting the expansion of tissue-infiltrating cells in autoimmune diseases like systemic lupus erythematosus. rupress.org Studies on Sjögren's syndrome have also explored the immunomodulatory and therapeutic potential of SPC. researchgate.net

Regulation of Dendritic Cell Chemotaxis

Sphingosylphosphorylcholine in Cardiovascular System Physiology and Pathology

Within the cardiovascular system, SPC exerts significant influence on both the vasculature and the heart muscle itself. nih.govnih.gov It is involved in regulating blood vessel tone and has been shown to affect the growth and function of cardiac cells, implicating it in both physiological maintenance and the development of heart disease. nih.govahajournals.org

Sphingosylphosphorylcholine is a known factor in causing abnormal vascular contraction. mdpi.com It induces vasoconstriction in various blood vessels, including renal and mesenteric microvessels. nih.gov This contraction mechanism is distinct from normal physiological vascular contraction. The SPC-induced contraction of vascular smooth muscle cells is a Ca²⁺-independent process. mdpi.com Instead of relying on changes in intracellular calcium concentration, this abnormal contraction involves the activation of Rho-kinase, which in turn inactivates myosin light-chain (MLC) phosphatase. mdpi.com This inhibition of MLC phosphatase prevents the dephosphorylation and relaxation of myosin, leading to sustained contraction. mdpi.com This pathological contraction in vessels of the brain or heart can contribute to severe conditions like cerebral infarction and myocardial infarction. mdpi.com

Table 3: Mechanisms of SPC-Induced Vascular Contraction

FeatureDescriptionReference
Effect on Vascular ToneInduces vasoconstriction. mdpi.comnih.gov
Calcium DependenceContraction is Ca²⁺-independent. mdpi.com
Signaling PathwayInvolves activation of the Rho-kinase pathway. mdpi.com
Molecular MechanismInactivation of myosin light-chain (MLC) phosphatase, leading to sustained MLC phosphorylation and contraction. mdpi.com

Sphingosylphosphorylcholine has direct effects on cardiac myocytes. Studies on cultured neonatal rat cardiac myocytes have demonstrated that SPC can induce a hypertrophic growth response. ahajournals.org This is characterized by an increase in the total amount of protein, an accelerated rate of protein synthesis, and an increase in myocardial cell size. ahajournals.org This hypertrophic response is associated with the activation of the mitogen-activated protein kinase (MAPK) signaling cascade. ahajournals.org

Furthermore, SPC is known to modulate ion currents in heart cells. It can activate muscarinic K+ current channels in atrial myocytes, suggesting it signals through a pertussis toxin-sensitive G protein-coupled pathway. ahajournals.orgresearchgate.net These findings suggest that SPC may play a critical role in the development of cardiac hypertrophy and in the electrical signaling of the heart. nih.govahajournals.org

Endothelial Cell Responses (e.g., migration, angiogenesis, Ca2+ signaling)

Sphingosylphosphorylcholine (SPC) elicits a range of responses from endothelial cells that are crucial to vascular biology, including migration, angiogenesis, and intracellular calcium (Ca2+) signaling. Research has demonstrated that SPC acts as a potent chemoattractant for endothelial cells. Studies on human and bovine endothelial cells show that SPC induces chemotactic migration, with a potency comparable to that of vascular endothelial growth factor (VEGF). nih.gov This migratory response is a fundamental component of angiogenesis, the formation of new blood vessels from pre-existing ones.

Further supporting its role in angiogenesis, SPC has been shown to induce the differentiation of endothelial cells into capillary-like structures in vitro. nih.gov In vivo assays have also confirmed the angiogenic effect of SPC. nih.gov The molecular mechanisms underlying these effects are multifaceted. SPC can activate its receptor, GPR4, which leads to a Gi-dependent transactivation of the VEGF receptor 2 (VEGFR2). nih.gov This transactivation is essential for the subsequent activation of the Akt signaling pathway. nih.govmdpi.com Additionally, SPC can stimulate the ERK pathway, which, along with Akt, is involved in the angiogenic effects of SPC on endothelial cells. nih.govmdpi.com Urokinase-type plasminogen activator (u-PA), a key regulator of angiogenesis, is also implicated in this process. nih.govmdpi.com

A primary signaling event initiated by SPC in endothelial cells is the mobilization of intracellular calcium. SPC is known to increase the intracellular Ca2+ concentration in various cell types, including endothelial cells. nih.govmdpi.com This elevation in Ca2+ can, in turn, trigger downstream signaling cascades that contribute to processes like nitric oxide production, which influences vessel relaxation. nih.gov

Table 1: Effects of Sphingosylphosphorylcholine on Endothelial Cells

Cellular Response Key Findings Associated Signaling Pathways References
Cell Migration Induces chemotactic migration of human and bovine endothelial cells, comparable to VEGF. Down-regulation of Edg1 (an S1P receptor). nih.gov
Angiogenesis Promotes the formation of capillary-like tubes in vitro and confirmed angiogenesis in vivo. GPR4, VEGFR2, Akt, ERK, u-PA. nih.govnih.govmdpi.com
Ca2+ Signaling Increases intracellular Ca2+ concentration and stimulates nitric oxide production. G protein-coupled receptors, intracellular protein targets. nih.govmdpi.com

Influence on Platelet Activation and Release Dynamics

The interaction between sphingosylphosphorylcholine and platelets reveals a complex regulatory role. While some related lysophospholipids, such as lysophosphatidic acid and sphingosine (B13886) 1-phosphate, are known to activate platelets, SPC appears to have an inhibitory effect on human platelet activation. nih.gov Studies have shown that SPC does not induce platelet activation itself, as measured by aggregation, intracellular Ca2+ elevation, and the surface expression of activation markers like P-selectin. nih.govnih.gov

Conversely, SPC demonstrates a concentration-dependent inhibition of platelet activation induced by various agonists, including ADP, thrombin receptor-activating peptide (TRAP-6), the thromboxane (B8750289) A2 mimetic U-46619, and collagen. nih.gov Almost complete inhibition of activation by these agonists was observed at an SPC concentration of 20 μM. nih.govnih.gov The proposed mechanism for this inhibition is the uncoupling of agonist-activated receptors from their downstream effector systems, as SPC was found to suppress agonist-induced Ca2+ mobilization and phospholipase C stimulation. nih.govnih.gov

Despite its inhibitory role, there is also evidence suggesting that SPC can be released from activated platelets, although the levels are considered low. mdpi.complos.org This suggests a potential feedback mechanism where released SPC might modulate ongoing platelet responses. The concentration of SPC in plasma is normally low (around 50 nM) but increases in serum (to approximately 130 nM), which is consistent with its release during blood clotting. nih.govmdpi.com

Table 2: Influence of Sphingosylphosphorylcholine on Platelets

Aspect Observation Mechanism/Details References
Platelet Activation Does not directly activate human platelets. No induction of aggregation, Ca2+ mobilization, or P-selectin expression. nih.govnih.gov
Inhibition of Activation Inhibits platelet activation induced by agonists (ADP, TRAP-6, U-46619, collagen). Suppresses agonist-induced Ca2+ mobilization and phospholipase C stimulation. nih.govnih.gov
Release Dynamics Released from activated platelets. Plasma levels are ~50 nM; serum levels increase to ~130 nM, suggesting release during coagulation. nih.govmdpi.complos.org

Contributions to Atherosclerosis and Hypertensive Disease Models

Sphingosylphosphorylcholine is implicated in the pathophysiology of vascular diseases such as atherosclerosis and hypertension. Atherosclerosis is characterized by the thickening of the artery wall, involving inflammation and the accumulation of white blood cells. nih.gov A key event in the development of atherosclerosis is the proliferation and migration of vascular smooth muscle cells (VSMCs) from the medial layer of the vessel to the intima. plos.org SPC has been shown to promote the migration of human aortic smooth muscle cells and induce their proliferation in the nanomolar range. nih.govplos.org This action contributes to the formation of the neointima, a hallmark of atherosclerotic lesions. plos.org

Furthermore, SPC is considered a proinflammatory mediator in vascular contexts. In VSMCs, it can activate signaling pathways like p38 MAPK and increase the release of the chemokine monocyte chemoattractant protein-1 (MCP-1), which is involved in recruiting inflammatory cells to the vessel wall. nih.govplos.org SPC has also been found to induce the release of TNF-α, another inflammatory cytokine implicated in cardiovascular disease. plos.org Elevated levels of SPC have been reported in patients with metabolic syndrome, a condition that increases the risk for cardiovascular diseases. plos.org

In the context of hypertensive disease, SPC is recognized as a powerful vasoconstrictor. ahajournals.org It can induce Ca2+ sensitization in vascular smooth muscle, a mechanism that enhances contraction and is thought to play a critical role in the pathogenesis of vasospasm and hypertension. nih.govahajournals.orgahajournals.org This effect is mediated through the Rho/Rho-kinase pathway. nih.govahajournals.org Although high concentrations are often used in vitro, studies have shown that even subcontractile concentrations of SPC can dramatically potentiate vasoconstriction induced by other stimuli. ahajournals.org

Sphingosylphosphorylcholine in Neurological Functions and Disorders

Influence on Neuronal Proliferation, Differentiation, and Maturation

Sphingosylphosphorylcholine plays a significant role in the development and function of the central nervous system. Research suggests that SPC has a positive influence on the differentiation and maturation of postmitotic neurons. nih.gov This is supported by findings that embryonic cerebral cortical neurons in culture respond to SPC with an increase in synaptic contacts. nih.gov

The orphan G-protein-coupled receptor GPR12 has been identified as a high-affinity receptor for SPC. nih.gov The expression of GPR12 is detected in the central nervous system during embryonic development, particularly in areas where neuronal differentiation is occurring. nih.gov This colocalization suggests that the interaction between SPC and GPR12 is a key mechanism driving these developmental processes.

In addition to its effects on differentiation and maturation, SPC may also influence the proliferation of neuronal precursor cells. nih.gov For instance, the GPR12-expressing hippocampal cell line HT22 responds to SPC with increased cell proliferation. nih.gov While sphingosine-1-phosphate (S1P) is also known to regulate neuronal proliferation and differentiation, SPC exerts its own distinct effects, potentially contributing to the complex regulation of neurogenesis. researchgate.net

Role in Cerebral Vasospasm Mechanisms

Cerebral vasospasm, a prolonged and abnormal contraction of cerebral arteries, is a major complication following subarachnoid hemorrhage (SAH). ahajournals.orgnih.gov Sphingosylphosphorylcholine has been identified as a key mediator in the pathogenesis of this condition. ahajournals.orgnih.govkarger.com Following SAH, SPC is thought to be released from platelets within the blood clot in the subarachnoid space, allowing it to directly act on cerebral vascular smooth muscle cells. nih.gov

The primary mechanism by which SPC induces cerebral vasospasm is through Rho-kinase-mediated Ca2+ sensitization of vascular smooth muscle contraction. ahajournals.orgkarger.com This pathway leads to an increase in the phosphorylation of myosin light chain and enhanced contraction, independent of large increases in intracellular calcium. ahajournals.org SPC induces the translocation of Rho-kinase from the cytosol to the cell membrane, activating this pathway. ahajournals.org

In addition to its direct contractile effects, SPC also acts as a proinflammatory mediator in cerebral arteries. nih.govnih.gov It activates p38 mitogen-activated protein kinase (MAPK) and upregulates inflammatory transcription factors, leading to the release of the chemokine MCP-1. nih.govnih.gov This inflammatory response may be an initiating event in the development of vasospasm. nih.gov

Table 3: Role of Sphingosylphosphorylcholine in Cerebral Vasospasm

Mechanism Description Key Mediators/Pathways References
Vasoconstriction Induces sustained, abnormal contraction of cerebral arteries. Rho-kinase-mediated Ca2+ sensitization. ahajournals.orgkarger.com
Inflammation Acts as a proinflammatory mediator in cerebral artery vascular smooth muscle cells. Activation of p38 MAPK, release of MCP-1. nih.govnih.gov
Source Released from platelets in blood clots after subarachnoid hemorrhage. Direct contact with cerebral vascular smooth muscle. nih.gov

Implications in Niemann-Pick Disease Pathogenesis (Type A)

Niemann-Pick disease type A (NPD-A) is a fatal lysosomal storage disorder caused by a deficiency in acid sphingomyelinase, leading to the accumulation of sphingomyelin (B164518). A key feature of the neuropathic form of this disease is the significant accumulation of sphingosylphosphorylcholine, the deacylated form of sphingomyelin, in the brain. nih.govpnas.org Strikingly high levels of SPC have been observed in the brains of NPD-A patients, whereas this accumulation is not seen at the fetal stage or in the non-neuronopathic Type B variant of the disease. nih.gov This suggests that SPC accumulation is linked to the progressive neurodegeneration seen in NPD-A. nih.gov

The accumulation of SPC is thought to contribute directly to the pathophysiology of the disease. nih.govnih.gov One proposed mechanism of neurotoxicity involves astrocytes. Acute exposure of cultured astrocytes to SPC promotes Ca2+ responses and the release of glutamate (B1630785). nih.gov This excess glutamate can, in turn, lead to excitotoxicity and elevate cytosolic Ca2+ in neurons, contributing to neuronal damage. nih.gov Chronic exposure to SPC can cause astrocytes to proliferate and adopt an activated, pro-inflammatory phenotype. nih.gov

Furthermore, SPC is a potent mitogen that can activate various signaling pathways. It has been shown to stimulate the DNA-binding activity of the transcription factor AP-1, which regulates the expression of numerous genes, including those involved in cell proliferation like c-fos. pnas.orgpnas.org This SPC-induced activation of AP-1 and subsequent changes in gene expression may contribute to the cellular dysfunction observed in Niemann-Pick disease. pnas.orgpnas.org

Sphingosylphosphorylcholine in Cancer Biology and Tumor Microenvironment

Sphingosylphosphorylcholine (SPC) has emerged as a significant bioactive lipid within the tumor microenvironment, demonstrating a complex and often contradictory role in cancer progression. Its accumulation in the malignant ascites of cancer patients has spurred extensive research into its functions in cancer biology. biomolther.orgresearchgate.net SPC can act as both an intracellular second messenger and an extracellular signaling molecule, influencing various hallmarks of cancer. researchgate.net

Modulation of Cancer Cell Proliferation and Migration

The effect of Sphingosylphosphorylcholine on cancer cell proliferation is highly context-dependent, with studies reporting both pro-proliferative and anti-proliferative activities. In many cancer cell lines, SPC has been shown to inhibit proliferation. mdpi.com For instance, in triple-negative breast cancer cells (MDA-MB-231), SPC at concentrations of 1–10 μM induces apoptosis and autophagy. researchgate.netmdpi.com Similarly, it reduces the proliferation of anaplastic thyroid carcinoma cells (FRO) by causing cell cycle arrest in the G2/M phase. researchgate.net In neuroblastoma cells, SPC treatment leads to the activation of PKC-delta, which is involved in apoptosis. mdpi.com

Conversely, SPC promotes the migration and invasion of several types of cancer cells. researchgate.netmdpi.com This is often linked to the reorganization of the keratin (B1170402) cytoskeleton. researchgate.net In human pancreatic and gastric cancer cells, SPC induces phosphorylation and reorganization of keratin 8 (K8), which enhances cell migration. mdpi.com The MEK/ERK and JNK signaling pathways are crucial for this process. mdpi.com In lung cancer cells (A549), SPC-induced expression of YdjC chitooligosaccharide deacetylase homologue (YDJC) also leads to K8 phosphorylation and reorganization, thereby promoting migration and invasion. mdpi.com Furthermore, SPC-induced RhebL1 activates Akt1, which is involved in keratin reorganization and the subsequent migration and infiltration of lung cancer cells. mdpi.comoncotarget.com

In breast cancer, SPC can induce an epithelial-mesenchymal transition (EMT), a key process in metastasis. biomolther.orgnih.gov This is characterized by a decrease in E-cadherin expression and an increase in N-cadherin and vimentin, leading to a more migratory and invasive phenotype. biomolther.orgnih.gov

Cancer TypeEffect of SPCKey Mechanisms
Breast Cancer (MDA-MB-231)Induces apoptosis and autophagyActivation of Akt/p38 and JNK pathways researchgate.netmdpi.com
Anaplastic Thyroid Carcinoma (FRO)Reduces proliferationCell cycle arrest in G2/M phase researchgate.net
Neuroblastoma (neuro2a)Induces apoptosisActivation and cleavage of PKC-delta mdpi.com
Pancreatic and Gastric CancerEnhances migrationMEK/ERK and JNK signaling, K8 phosphorylation mdpi.com
Lung Cancer (A549)Enhances migration and invasionYDJC expression, RhebL1-Akt1 activation, K8 phosphorylation mdpi.comoncotarget.com
Breast Cancer (MCF10A)Promotes migration and invasionInduction of EMT, TSP-1 secretion via ERK2 biomolther.orgnih.gov

Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sphingosylphosphorylcholine is recognized as a bioactive lipid with angiogenic potential. nih.gov It can be hydrolyzed by the enzyme autotaxin to produce sphingosine-1-phosphate (S1P), another potent regulator of angiogenesis. aacrjournals.orgaacrjournals.org

SPC itself can induce the chemotactic migration of human and bovine endothelial cells, a response comparable to that elicited by vascular endothelial cell growth factor (VEGF). nih.gov Furthermore, SPC promotes the differentiation of endothelial cells into capillary-like structures in vitro. nih.gov The molecular mechanisms underlying SPC-induced angiogenesis include the increased expression of urokinase-type plasminogen activator (uPA), which facilitates the degradation of the extracellular matrix. mdpi.com Additionally, SPC can increase the activity of ecto-5′-nucleotidase (CD73) in human umbilical vein endothelial cells (HUVEC), leading to the production of adenosine, which has mitogenic effects on vascular cells and contributes to angiogenesis. mdpi.com

Impact on Matrix Metalloproteinase Secretion and Invasion

The invasion of cancer cells into surrounding tissues is a key step in metastasis and often involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs). Sphingosylphosphorylcholine has been shown to induce the expression and secretion of MMPs, thereby promoting cancer cell invasion. biomolther.orgnih.gov

In breast cancer cells and immortalized breast cells (MCF10A and ZR-75-1), SPC dose-dependently induces the expression and secretion of matrix metalloproteinase-3 (MMP-3). biomolther.orgnih.gov This process is mediated by the extracellular signal-regulated kinase (ERK) pathway, as inhibitors of ERK (PD98059) and gene silencing of ERK1 and ERK2 suppress SPC-induced MMP-3 secretion. nih.gov The secreted MMP-3, in turn, can indirectly activate the canonical Wnt signaling pathway by promoting the translocation of β-catenin to the nucleus, which further enhances the invasive potential of the cells. nih.gov The inhibition of MMP-3 with specific inhibitors (UK370106) or through gene silencing markedly reduces SPC-induced invasion of breast cells. nih.gov

Cell LineEffect of SPCKey Mechanisms
MCF10A, ZR-75-1 (Breast)Induces invasionSecretion of MMP-3 via ERK pathway nih.gov
MCF10A (Breast)Activates Wnt signalingMMP-3-dependent nuclear translocation of β-catenin nih.gov
MDA-MB-231 (Breast)Induces invasionSecretion of MMP-3 mdpi.com

Sphingosylphosphorylcholine in Other Biological Processes

Beyond its roles in cancer, Sphingosylphosphorylcholine is a pleiotropic signaling molecule involved in a wide array of fundamental cellular processes in various normal cell types.

Promotion of General Cell Growth and Proliferation in Diverse Cell Types

Sphingosylphosphorylcholine is a potent mitogen that stimulates cell growth and proliferation in numerous cell types. nih.govrupress.orgahajournals.org It is considered a wide-spectrum growth-promoting agent. nih.govrupress.org In quiescent Swiss 3T3 fibroblasts, SPC stimulates cellular proliferation to a greater extent than many other well-known growth factors. nih.govrupress.orgahajournals.org Its mitogenic signaling involves the activation of both protein kinase C (PKC)-dependent and -independent pathways. nih.govrupress.org SPC also induces a rapid increase in intracellular free calcium and stimulates the release of arachidonic acid, which are key events in its mitogenic signaling cascade. nih.govrupress.org In rat neonatal cardiac myocytes, SPC induces a hypertrophic growth response, which is mediated through the mitogen-activated protein kinase (MAPK) signaling cascade. ahajournals.org

Cell TypeEffect of SPCKey Signaling Pathways
Swiss 3T3 FibroblastsPotent mitogen, stimulates DNA synthesisPKC-dependent and -independent pathways, Ca2+ mobilization, arachidonic acid release nih.govrupress.org
Rat Neonatal Cardiac MyocytesInduces hypertrophic growthMitogen-Activated Protein Kinase (MAPK) cascade ahajournals.org
Human Dermal FibroblastsPotent mitogenic effectNot specified nih.gov

Regulation of Cell Migration and Adhesion

Sphingosylphosphorylcholine plays a significant role in regulating the migration and adhesion of various non-cancerous cells. biomolther.orgresearchgate.net It induces the chemotactic migration of human and bovine endothelial cells, a critical step in processes like wound healing and angiogenesis. nih.gov In cultured human dermal fibroblasts, SPC stimulates the expression of fibronectin, a crucial cell-adhesion protein that facilitates cell migration during wound healing. nih.gov This effect is partly mediated by the SPC-induced production of Interleukin-6 (IL-6). nih.gov

In vascular smooth muscle cells (VSMCs), SPC is involved in migration, a process associated with cardiovascular diseases like atherosclerosis. researchgate.net Furthermore, SPC can enhance the adhesion of monocytic cells (U937) to fibronectin, which is an important step in the inflammatory response and differentiation of monocytes into macrophages. kyoto-u.ac.jp This enhancement of adhesion is associated with the activation of the PI3K/Akt signaling pathway. kyoto-u.ac.jp

Cell TypeEffect of SPCKey Mechanisms/Associated Proteins
Human/Bovine Endothelial CellsInduces chemotactic migrationDown-regulation of Edg1 receptor nih.gov
Human Dermal FibroblastsStimulates fibronectin expressionUpregulation of Interleukin-6 (IL-6) nih.gov
Vascular Smooth Muscle CellsInvolved in migrationAssociated with Rho GTPase/Rho-kinase pathway researchgate.net
Monocytic Cells (U937)Enhances adhesion to fibronectinActivation of PI3K/Akt signaling pathway kyoto-u.ac.jp

Induction of Cellular Differentiation (e.g., mesenchymal stem cells)

Sphingosylphosphorylcholine (SPC) has been identified as a potent inducer of differentiation in human mesenchymal stem cells (MSCs), particularly those derived from adipose tissue (hATSCs). biologists.comnih.gov Research has demonstrated that SPC can guide these multipotent cells to differentiate into a smooth muscle-like cell lineage. biologists.comnih.govahajournals.org This is evidenced by the increased expression of several smooth-muscle-specific genes, such as those for α-smooth-muscle actin (α-SMA), h1-calponin, and SM22α, at levels comparable to the effects of transforming growth factor β (TGF-β). biologists.comnih.gov

The mechanism underlying this differentiation is multifaceted. Studies indicate that SPC triggers the Gi/o-ERK pathway, which in turn leads to an autocrine secretion of TGF-β1. biologists.comnih.gov This secreted TGF-β1 then acts on the cells, activating the Smad2-dependent pathway, which is a crucial step in the differentiation process. biologists.comnih.gov Further investigation has revealed the involvement of the Rho kinase (ROCK) and myocardin-related transcription factor-A (MRTF-A) pathway. aging-us.com This signaling cascade plays a significant role in the expression of smooth muscle cell (SMC) marker genes. ahajournals.orgaging-us.com The differentiation is also characterized by the activation of serum-response factor (SRF) and myocardin, key regulators of smooth muscle gene expression. biologists.comnih.gov

Table 1: Key Factors in SPC-Induced Differentiation of Mesenchymal Stem Cells into Smooth Muscle-Like Cells

Factor Role in Differentiation Associated Pathway(s) Reference(s)
α-smooth-muscle actin (α-SMA)Marker of smooth muscle cell differentiation.TGF-β/Smad2, Rho/ROCK biologists.com, nih.gov
h1-calponinSmooth muscle-specific protein.TGF-β/Smad2 biologists.com, nih.gov
SM22αSmooth muscle-specific protein.TGF-β/Smad2 biologists.com, nih.gov
TGF-β1Induces differentiation via autocrine signaling.Gi/o-ERK biologists.com, nih.gov
Smad2Key transducer of TGF-β signaling.TGF-β/Smad2 biologists.com, nih.gov
Serum-response factor (SRF)Transcription factor for smooth muscle genes.TGF-β/Smad2 biologists.com, nih.gov
MyocardinCo-activator of SRF.TGF-β/Smad2 biologists.com, nih.gov
Rho Kinase (ROCK)Mediates SMC-specific gene expression.Rho/ROCK aging-us.com, ahajournals.org

Role in Wound Healing Mechanisms

Sphingosylphosphorylcholine is an active participant in the complex process of wound healing. nih.gov Its role is largely attributed to its ability to stimulate the proliferation of key cells involved in tissue repair. nih.gov In vivo studies have shown that SPC treatment stimulates the proliferation of keratinocytes, fibroblasts, and endothelial cells at the wound site. nih.gov This cellular proliferation leads to more rapid re-epithelialization and the formation of profound granulation tissue, which are critical steps in the healing of both excisional and incisional wounds. nih.gov

Furthermore, SPC enhances wound healing by modulating the extracellular matrix. It has been shown to stimulate the expression of fibronectin in human dermal fibroblasts. nih.gov Fibronectin is a crucial cell-adhesion protein that facilitates cell migration and the deposition of collagen, both of which are essential for rebuilding the tissue architecture at the site of injury. nih.gov The mechanism for this involves the upregulation of Interleukin-6 (IL-6), which in turn stimulates fibronectin synthesis. nih.gov Angiogenesis, the formation of new blood vessels, is another critical component of wound healing, and SPC has been found to induce chemotactic migration of endothelial cells, a key step in this process. mdpi.com

Table 2: Effects of Sphingosylphosphorylcholine in Wound Healing

Effect Mechanism/Target Cells Outcome Reference(s)
Increased Cell ProliferationKeratinocytes, Fibroblasts, Endothelial CellsAccelerated re-epithelialization and granulation tissue formation. nih.gov
Enhanced Fibronectin ExpressionHuman Dermal FibroblastsImproved cell migration and collagen deposition. nih.gov
Induction of AngiogenesisHuman and Bovine Endothelial CellsPromotes new blood vessel formation to supply nutrients to the wound. mdpi.com
Accelerated Wound ClosureFull-thickness excision wounds in diabetic miceStatistically significant improvement in wound area reduction. nih.gov

Regulation of Melanin (B1238610) Synthesis and Hypopigmentation Effects

Sphingosylphosphorylcholine has been identified as a regulator of melanin synthesis, exhibiting hypopigmentation effects. nih.govuni.lu It inhibits the production of melanin in melanocytes. nih.govoup.com The primary mechanism for this effect is the downregulation of the microphthalmia-associated transcription factor (MITF), which is a critical regulator for the expression of key melanogenic enzymes like tyrosinase. nih.govoup.comkjpp.net

The inhibition of melanin synthesis by SPC is mediated through the activation of specific signaling pathways. Research has shown that SPC activates both the extracellular signal-regulated kinase (ERK) and the Akt signaling pathways. oup.com Activation of these pathways leads to the degradation of the MITF protein. oup.com Furthermore, the mTOR signaling pathway, a downstream target of Akt, is also involved in the SPC-modulated synthesis of melanin. nih.govuni.lu Treatment with an mTOR inhibitor was found to reverse the hypopigmenting effects of SPC. nih.govuni.lu This complex network of signaling pathways converges to reduce the expression of the necessary machinery for melanin production. nih.govoup.com

Table 3: Sphingosylphosphorylcholine's Role in Melanin Synthesis Regulation

Target Molecule/Pathway Effect of SPC Consequence Reference(s)
MITF (Microphthalmia-associated transcription factor)Downregulation/DegradationReduced expression of melanogenic enzymes. nih.gov, oup.com
ERK (Extracellular signal-regulated kinase) PathwayActivationContributes to MITF downregulation. oup.com
Akt Signaling PathwayActivationContributes to MITF downregulation. oup.com
mTOR (mammalian Target of Rapamycin) PathwayActivationParticipates in the regulation of melanin synthesis. nih.gov, uni.lu
Melanin ProductionInhibitionHypopigmentation effect. nih.gov, oup.com

Involvement in Lung Tissue Remodeling

Sphingosylphosphorylcholine is implicated in the processes of lung tissue remodeling and fibrosis. nih.gov Chronic airway diseases are often characterized by airway fibrosis, where myofibroblasts play a central role. nih.gov A key characteristic of these myofibroblasts is the expression of α-smooth muscle actin (α-SMA). nih.gov Studies have demonstrated that SPC stimulates the expression of α-SMA in human fetal lung fibroblasts (HFL-1) in a time- and concentration-dependent manner. nih.gov

In addition to promoting the myofibroblast phenotype, SPC also enhances fibroblast-mediated collagen gel contraction. nih.gov This process is a functional hallmark of tissue contraction and remodeling seen in fibrotic diseases. The signaling mechanism for these effects involves the S1P2 receptor (a receptor for sphingosine-1-phosphate that SPC can also act on) and the subsequent activation of the Rho/Rho-kinase pathway. nih.gov The effects of SPC on α-SMA expression and gel contraction were significantly blocked by inhibitors of the S1P2 receptor and Rho-kinase, indicating the critical role of this pathway in SPC-mediated lung tissue remodeling. nih.gov SPC has also been reported to induce the reorganization of keratin intermediate filaments in lung cancer cells, which can alter the physical properties of these cells. oncotarget.com

Table 4: Research Findings on SPC and Lung Tissue Remodeling

Cell Type Effect of SPC Underlying Pathway Implication Reference(s)
Human Fetal Lung Fibroblasts (HFL-1)Stimulates α-SMA expression.S1P2 receptor, Rho/Rho-kinasePromotes myofibroblast differentiation. nih.gov
Human Fetal Lung Fibroblasts (HFL-1)Augments collagen gel contraction.S1P2 receptor, Rho/Rho-kinaseContributes to tissue contraction and fibrosis. nih.gov
Lung Cancer CellsInduces perinuclear reorganization of keratin 8.Not fully elucidated, involves ERK activation.May alter cell mechanics and facilitate migration. oncotarget.com

Association with Metabolic Syndrome Pathophysiology

Elevated levels of sphingosylphosphorylcholine have been strongly associated with the pathophysiology of metabolic syndrome. plos.orgnih.gov Metabolic syndrome is a cluster of conditions including abdominal obesity, dyslipidemia, and increased fasting glucose, which collectively increase the risk for type 2 diabetes and cardiovascular disease. nih.govfrontiersin.org Lipidomic analysis of plasma from patients has revealed that total SPC and its various subspecies (such as SPC d16:1, SPC d18:1, and SPC d18:2) are significantly increased in individuals with metabolic syndrome compared to healthy controls. nih.govplos.org

Furthermore, a strong positive correlation has been established between the plasma concentrations of total SPC and both the body mass index (BMI) and the levels of soluble CD163 (sCD163), a marker of low-grade inflammation which is a key feature of metabolic syndrome. mdpi.comnih.gov This suggests that SPC may be involved in the inflammatory processes that contribute to the development of metabolic disorders. The accumulation of certain sphingolipids, including ceramides (B1148491) from which SPC can be derived, is thought to contribute to insulin (B600854) resistance, a hallmark of metabolic syndrome. diabetesjournals.org

Table 5: Correlation of Sphingosylphosphorylcholine with Metabolic Syndrome Markers

Parameter Correlation with Total SPC Significance (p-value) Reference(s)
Body Mass Index (BMI)Strong Positive (r = 0.694)p<0.0001 nih.gov
Soluble CD163 (sCD163)Strong Positive- mdpi.com, nih.gov
SPC d16:1Strong Positive (r = 0.573)p=0.004 nih.gov
SPC d18:1Strong Positive (r = 0.693)p<0.0001 nih.gov
SPC d18:2Strong Positive (r = 0.724)p<0.0001 nih.gov

Advanced Research Methodologies and Future Directions in Sphingosylphosphorylcholine Studies

Methodological Approaches for Sphingosylphosphorylcholine Detection and Quantification

Accurate detection and quantification of SPC are crucial for understanding its roles in various biological processes. While traditional methods have limitations, recent advancements, particularly in mass spectrometry and aptamer-based systems, have provided more sensitive and specific tools for SPC analysis.

Advancements in Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS)-based lipidomics has become a cornerstone for the analysis of sphingolipids due to its high sensitivity, resolution, and structural characterization capabilities. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of multiple sphingolipid metabolites, including SPC. nih.gov

Recent developments have focused on improving the speed and efficiency of these methods. For instance, a novel LC-MS/MS method utilizing hydrophilic interaction liquid chromatography (HILIC) has been developed for the rapid analysis of sphingolipids. nih.gov This method offers good peak shapes and a short analysis time of 4.5 minutes, a significant improvement over methods based on reversed-phase chromatography. nih.gov Another advanced technique, delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry (DE MALDI-TOF-MS), has been successfully used for the semi-quantitative analysis of sphingolipids in biological samples, such as cardiac valves from patients with Fabry disease, using SPC as an internal standard. kyoto-u.ac.jp

Table 1: Comparison of Mass Spectrometry Techniques for SPC Analysis

Technique Advantages Disadvantages Reference
LC-MS/MS with HILIC Rapid analysis, good peak shape, co-elution of analytes and internal standards. Requires specialized chromatography columns. nih.gov
DE MALDI-TOF-MS Convenient, reliable for semi-quantitative analysis in tissue samples. May be less precise for absolute quantification compared to LC-MS/MS. kyoto-u.ac.jp

Development of Aptamer-Based Detection Systems

Aptamers, which are single-stranded DNA or RNA oligonucleotides, have emerged as promising alternatives to antibodies for the detection of various molecules, including lipids. researchgate.netnih.gov They offer advantages such as ease of synthesis, high specificity, and stability. nih.govmdpi.com

Recently, RNA aptamers that bind to SPC with high affinity and selectivity have been generated through an in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). dntb.gov.uabiomolther.org This marked the first instance of using the SELEX process for a lysosphingolipid. dntb.gov.uabiomolther.org These aptamers can distinguish SPC from the structurally similar sphingosine-1-phosphate (S1P). dntb.gov.uabiomolther.org Based on these aptamers, an enzyme-linked aptamer assay (ELAA) has been developed, offering a cost-effective and quantitative method for SPC detection. dntb.gov.ua This technology holds promise for the development of diagnostic tools and for further elucidating the biological functions of SPC. researchgate.netdntb.gov.ua

In Vitro and In Vivo Model Systems for Sphingosylphosphorylcholine Research

The multifaceted roles of SPC in health and disease are being unraveled through the use of various in vitro and in vivo model systems. These models allow for controlled investigations into the cellular and physiological effects of SPC.

Application of Cell Culture Models (e.g., endothelial cells, fibroblasts, immune cells, cancer cell lines)

A variety of cell culture models have been instrumental in dissecting the cellular responses to SPC.

Endothelial Cells: Studies using human umbilical vein endothelial cells (HUVECs) have shown that SPC induces chemotactic migration and morphogenesis, suggesting a role in angiogenesis. nih.govmolbiolcell.org It has also been observed that SPC can protect HUVECs from apoptosis under certain conditions. molbiolcell.org Furthermore, vascular endothelial cell-derived exosomal SPC has been found to attenuate myocardial ischemia-reperfusion injury. frontiersin.org

Fibroblasts: In human dermal fibroblasts, SPC has been shown to stimulate collagen gel contraction, a process relevant to wound healing. ahajournals.orgnih.gov It also induces the production of interleukin-6 (IL-6) in these cells through a signaling pathway involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). nih.gov

Immune Cells: SPC has been shown to have immunomodulatory effects. For instance, it can activate dendritic cells, leading to the production of interleukin-12 (B1171171) (IL-12). uni-regensburg.de In monocytic cell lines like U937 and THP-1, SPC enhances differentiation into macrophages. Conversely, it has also been reported to inhibit the differentiation of B cells into plasma cells.

Cancer Cell Lines: The effects of SPC on cancer cells are complex and appear to be cell-type specific. For example, SPC has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, while it inhibits proliferation in PANC-1 pancreatic cancer cells. In non-small cell lung cancer cell lines A549 and H157, SPC triggers necrosis and autophagy. It also affects the physical properties of cancer cells by inducing a reorganization of keratin (B1170402) filaments in human epithelial tumor cells.

Utilization of Animal Models of Disease (e.g., Experimental Autoimmune Encephalomyelitis)

Animal models are invaluable for studying the systemic effects of SPC in a physiological context. A key example is the use of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a widely used model for multiple sclerosis (MS).

In the EAE model, administration of SPC has been shown to significantly ameliorate the symptoms of the disease. This therapeutic effect was associated with a reduction in demyelinated areas in the spinal cord and a decrease in the number of infiltrated cells. Furthermore, SPC was found to markedly decrease the generation of plasma cells in the EAE model, and its therapeutic effects were absent in mice lacking B cells (μMT mice). These findings suggest that SPC may be a potential therapeutic agent for controlling MS by inhibiting plasma cell differentiation.

Pharmacological Tools and Genetic Modulations in Sphingosylphosphorylcholine Research

The elucidation of SPC's signaling pathways has been greatly aided by the use of specific pharmacological tools and genetic modulation techniques. These approaches allow researchers to inhibit or mimic the actions of SPC and to investigate the roles of specific genes and proteins in its signaling cascades.

A variety of pharmacological agents have been employed to dissect SPC signaling. These include inhibitors of specific signaling molecules and antagonists of its receptors.

Table 2: Pharmacological Tools in SPC Research

Tool Target/Mechanism Application in SPC Research Reference
VPC23019 S1PR1/3 antagonist Blocks SPC-induced inhibition of plasma cell differentiation.
TY52156 S1PR3 antagonist Blocks SPC-induced inhibition of plasma cell differentiation.
JTE-013 S1PR2 antagonist Used to show S1PR2 is not involved in SPC's effect on plasma cell differentiation.
W146 S1PR1 antagonist Used to show S1PR1 is not primarily involved in SPC's effect on plasma cell differentiation.
Pertussis Toxin (PTX) Inhibitor of Gi/o proteins Inhibits SPC-induced signaling in various cell types, indicating involvement of G-protein coupled receptors. nih.govmolbiolcell.org
LY294002 PI3K inhibitor Blocks SPC-induced effects, demonstrating the role of the PI3K/Akt pathway. nih.gov
Rapamycin (B549165) mTOR inhibitor Used to show the involvement of the mTOR pathway in SPC-mediated effects on melanin (B1238610) synthesis.
Y-27632 Rho-kinase inhibitor Abolishes SPC-induced contraction in coronary arteries, indicating a role for Rho-kinase.
Bisindolylmaleimide I PKC inhibitor Used to investigate the role of PKC in SPC-induced fibroblast contraction.
Fingolimod (FTY720) S1P receptor modulator Although primarily an S1P modulator, its effects are often compared with SPC in immune cell trafficking studies. nih.gov

Genetic modulation techniques, such as the use of small interfering RNA (siRNA) and gene knockout models, have been critical in confirming the roles of specific proteins in SPC signaling. For instance, siRNA-mediated depletion of Smad2 has been shown to abrogate the SPC-induced differentiation of mesenchymal stem cells into smooth muscle-like cells. While specific SPC receptor knockout models are still being developed and characterized, studies in mice with knockouts of related signaling proteins or receptors, such as S1P receptors, have provided valuable insights into the overlapping and distinct pathways of these lipid mediators. The advent of technologies like CRISPR-Cas9 is expected to further accelerate the generation of precise genetic models to study SPC function in vivo.

Development and Application of Receptor Agonists and Antagonists

The study of Sphingosylphosphorylcholine (SPC) has been significantly advanced by the development of pharmacological tools that modulate its signaling pathways. While SPC can act as a low-affinity agonist at sphingosine-1-phosphate (S1P) receptors, the development of specific agonists and antagonists for these receptors has been crucial in dissecting the distinct and overlapping functions of these related lipids. nih.govnih.gov

The discovery that the immunomodulator FTY720 (Fingolimod) acts as an agonist at four of the five S1P receptor subtypes propelled research in this area. biomolther.org In vivo, FTY720 is phosphorylated to become an active agonist, particularly for the S1P1 receptor, which is essential for lymphocyte egress from lymphoid organs. nih.govbiomolther.org This has led to the development of more selective S1P receptor agonists. For instance, KRP-203 is a pro-drug that, in its phosphorylated form, acts as a selective S1P1 agonist. biomolther.org

Conversely, receptor antagonists have been instrumental in blocking SPC and S1P signaling to understand their roles in various cellular processes. JTE-013 is a potent and selective antagonist for the S1P2 receptor and has been widely used to investigate the functions of this receptor subtype. biomolther.org Another example is VPC23019, which acts as an antagonist for both S1P1 and S1P3 receptors. frontiersin.org Research has shown that the inhibitory effects of SPC on plasma cell differentiation are blocked by the S1P1/3 antagonist VPC23019 and the S1P3 antagonist TY52159, but not by antagonists for S1P1 (W146) or S1P2 (JTE-013), highlighting a key role for the S1P3 receptor in this process. frontiersin.org

Table 1: Examples of S1P Receptor Modulators Used in SPC-Related Research

Compound Type Target Receptor(s) Key Application in Research
FTY720 (Fingolimod) Agonist (pro-drug) S1P1, S1P3, S1P4, S1P5 Immunomodulation, lymphocyte trafficking studies biomolther.org
KRP-203 Agonist (pro-drug) S1P1 Immunosuppression, lymphocyte homing biomolther.org
JTE-013 Antagonist S1P2 Studying S1P2-mediated cellular responses biomolther.org
VPC23019 Antagonist S1P1, S1P3 Blocking S1P1/3-mediated effects of SPC frontiersin.org
TY52159 Antagonist S1P3 Investigating the specific role of S1P3 in SPC signaling frontiersin.org
W146 Antagonist S1P1 Differentiating S1P1-mediated effects from other S1P receptors frontiersin.org

Investigation of Enzyme Inhibitors and Activators (e.g., autotaxin inhibitors)

The metabolic pathways of SPC are key targets for research, particularly the enzymes involved in its synthesis and degradation. Autotaxin (ATX), a secreted lysophospholipase D, is a significant enzyme in this context as it can hydrolyze SPC to produce S1P. acs.orgaacrjournals.org Therefore, inhibitors of ATX are valuable tools for studying the biological effects of SPC that are independent of its conversion to S1P.

The development of ATX inhibitors has been a focus of research to untangle the distinct roles of the SPC/S1P axis in various pathologies. researchgate.net By blocking the conversion of SPC to S1P, researchers can investigate the direct effects of SPC on its own putative receptors and signaling pathways. acs.orgnih.gov For example, studies have used ATX inhibitors to demonstrate that the migration of certain cancer cells induced by lysophosphatidylcholine (B164491) (a related lysophospholipid also hydrolyzed by ATX) is dependent on the production of lysophosphatidic acid (LPA), another product of ATX activity. nih.gov This highlights the importance of enzymatic activity in the local environment in determining the biological outcome.

While the primary focus has been on inhibitors, the concept of enzyme activators could also be a potential area of future investigation, although it is less explored. Understanding how to modulate the activity of enzymes like sphingomyelin (B164518) deacylase, which is involved in SPC production, could provide further insights into its physiological and pathological roles. mdpi.comresearchgate.net

Genetic Knockdown/Knockout Strategies in Model Organisms

To elucidate the in vivo functions of SPC and its signaling pathways, researchers have employed genetic strategies in model organisms, primarily mice. These approaches involve the targeted deletion (knockout) or reduction (knockdown) of genes encoding for receptors or enzymes involved in SPC metabolism.

For instance, smooth muscle-specific paxillin (B1203293) knockout mice have been generated to investigate the role of the focal adhesion protein paxillin in SPC-induced vascular smooth muscle contraction. nih.gov Studies using these mice, alongside paxillin knockdown in human coronary artery smooth muscle cells, revealed that paxillin is a crucial intermediary molecule in the signaling cascade initiated by SPC. nih.govresearchgate.net Specifically, paxillin knockdown was shown to inhibit SPC-induced activation of Rho-kinase and subsequent myosin light chain phosphorylation, thereby attenuating abnormal vascular contraction. nih.gov

Furthermore, to understand the role of B cells in the therapeutic effects of SPC in a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), researchers used μMT mice, which are deficient in B cells. frontiersin.org The observation that SPC's therapeutic effects were absent in these mice demonstrated the critical importance of B cells in mediating SPC's beneficial actions in this disease context. frontiersin.org Similarly, knockout mice for various S1P receptors have been invaluable in dissecting which receptor subtype is responsible for a particular physiological or pathological effect of ligands like SPC. researchgate.net

Emerging Concepts and Unresolved Questions in Sphingosylphosphorylcholine Biology

Elucidation of Undefined Receptors and Intracellular Targets

A significant and ongoing challenge in SPC research is the complete identification of all its receptors and intracellular binding partners. While it is known that SPC can bind to S1P receptors, particularly S1P1, S1P2, and S1P3, it often does so with lower affinity than S1P. nih.govplos.org This has led to the hypothesis that specific, high-affinity G-protein coupled receptors (GPCRs) for SPC may exist. nih.gov

Several orphan GPCRs have been proposed as potential SPC receptors, including Ovarian Cancer G-protein-coupled Receptor 1 (OGR1, also known as GPR68), GPR4, G2A, and TDAG8. nih.govbroadinstitute.org Human dendritic cells, for example, express OGR1 and GPR4, and exposure to SPC induces cellular responses like an increase in intracellular calcium. nih.gov However, a lack of specific inhibitors and blocking antibodies for these receptors has made it difficult to definitively confirm their role in SPC-mediated activation. nih.gov

Beyond cell surface receptors, SPC is also thought to have intracellular targets. It can mobilize calcium from internal stores in a manner that appears to be independent of its extracellular receptor interactions. nih.gov One identified intracellular target is calmodulin (CaM), a ubiquitous calcium sensor. researchgate.netnih.gov SPC has been shown to bind to CaM and can displace it from the ryanodine (B192298) receptor (RyR1), a major calcium release channel in the sarcoplasmic reticulum. nih.gov However, the functional consequence of this interaction is complex, as SPC also appears to have a direct, inhibitory effect on the RyR1 channel itself. nih.gov Further research is needed to fully understand the physiological relevance of these intracellular actions.

Comprehensive Analysis of Tissue-Specific Sphingosylphosphorylcholine Levels in Health and Disease

While SPC is known to be present in blood plasma and various tissues, a comprehensive understanding of its specific concentrations in different tissues under both healthy and diseased conditions is still lacking. mdpi.comnih.gov Elevated levels of SPC have been reported in several pathological states, including the plasma of patients with metabolic syndrome, in malignant ascites of ovarian cancer patients, and in the skin of individuals with atopic dermatitis. mdpi.complos.orgresearchgate.net

In metabolic syndrome, plasma levels of total SPC and its various subspecies are significantly increased, and these levels show a strong positive correlation with body mass index and the inflammation marker sCD163. plos.org In Niemann-Pick disease type A, a lysosomal storage disorder, SPC accumulates in the brain, whereas this is not observed in type B. mdpi.comunimi.it This tissue-specific accumulation highlights the importance of localized SPC metabolism and its potential role in the distinct pathologies of these diseases.

Future research requires the use of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify SPC levels in a wide range of tissues and biological fluids. plos.orgresearchgate.net This will be crucial for establishing SPC as a reliable biomarker and for understanding how its dysregulation contributes to disease pathogenesis. researchgate.net

Table 2: Reported Changes in SPC Levels in Pathological Conditions

Disease/Condition Tissue/Fluid Analyzed Observed Change in SPC Level Reference(s)
Metabolic Syndrome Plasma Significantly increased plos.org
Niemann-Pick Disease Type A Brain Accumulation mdpi.comunimi.it
Ovarian Cancer Malignant Ascites Increased mdpi.com
Atopic Dermatitis Stratum Corneum Increased researchgate.net

Detailed Mechanism of Action in Specific Pathological Contexts

Elucidating the precise molecular mechanisms by which SPC contributes to specific diseases is a key area for future research. While SPC has been implicated in a wide array of processes, from cancer progression to cardiovascular dysfunction and neuroinflammation, the detailed signaling pathways are often not fully mapped out. mdpi.complos.org

For example, in the context of cancer, SPC is known to promote the invasion of certain cancer cells, an effect associated with the perinuclear reorganization of keratin filaments and an increase in the viscoelasticity of the cells. researchgate.net However, the exact signaling cascade linking SPC receptor activation to these cytoskeletal changes requires further investigation.

In vascular biology, SPC can induce an abnormal, calcium-independent contraction of vascular smooth muscle. nih.gov Recent studies have identified the involvement of the Fyn tyrosine kinase and the focal adhesion protein paxillin as upstream regulators of Rho-kinase in this process. nih.govresearchgate.net Paxillin knockout was shown to inhibit this SPC-induced contraction, providing a more detailed picture of this specific pathological mechanism. nih.gov

In the context of autoimmune diseases like multiple sclerosis, SPC has shown therapeutic potential in the EAE mouse model by inhibiting plasma cell differentiation. frontiersin.org This effect is mediated through the S1P3 receptor and leads to the downregulation of key transcription factors like IRF4 and Blimp-1. frontiersin.org Defining these specific pathways in different disease models will be essential for the development of targeted therapies that modulate SPC signaling.

Translational Research Perspectives on Sphingosylphosphorylcholine Modulators and Pathways

Translational research on sphingosylphosphorylcholine (SPC) is rapidly evolving from basic cellular and molecular discoveries to preclinical studies aimed at therapeutic development. The central goal is to harness the diverse biological activities of SPC and its associated signaling pathways to address a range of human diseases. This involves developing modulators that can either mimic, block, or regulate the synthesis and degradation of SPC to achieve a desired therapeutic outcome. The translational potential of this field is underscored by the success of drugs targeting the closely related sphingosine-1-phosphate (S1P) pathway, which has paved the way for broader acceptance of bioactive lipid signaling as a druggable target. nih.goved.ac.uk

The primary strategies in SPC-focused translational research involve targeting its metabolic enzymes, its downstream signaling effectors, and in some cases, using SPC itself or its analogs as therapeutic agents. These approaches are being explored in the context of autoimmune diseases, cancer, and cardiovascular conditions, among others.

A significant focus of translational efforts is the enzyme autotaxin (ATX), which converts SPC into S1P. frontiersin.orgacs.org Given that both SPC and S1P have distinct and sometimes opposing biological effects, modulating ATX activity presents a powerful strategy to alter the balance between these two lipids. Elevated ATX activity has been noted in conditions like multiple sclerosis, suggesting that inhibiting ATX could shift the balance from pro-inflammatory S1P towards SPC, which has shown potential in suppressing certain immune responses. frontiersin.org

In the realm of autoimmune diseases, particularly multiple sclerosis (MS), research has illuminated a novel therapeutic angle for SPC. While S1P receptor modulators like Fingolimod (FTY720) are approved treatments for MS, their mechanism primarily involves regulating lymphocyte trafficking. nih.govfrontiersin.org Recent studies in experimental autoimmune encephalomyelitis (EAE), an animal model for MS, have shown that SPC can inhibit the differentiation of B cells into antibody-producing plasma cells. frontiersin.org This effect is achieved by downregulating key transcription factors, Blimp-1 and IRF4. frontiersin.org Notably, this action of SPC appears to be independent of the S1P receptor S1PR1, suggesting a distinct mechanism from existing therapies and highlighting SPC itself as a potential therapeutic molecule. frontiersin.org

In oncology, the role of SPC is complex, with studies pointing to its involvement in cancer cell proliferation, migration, and the tumor microenvironment. biomolther.orgresearchgate.netsemanticscholar.org Elevated levels of SPC have been found in the malignant ascites of cancer patients. biomolther.org Research indicates that SPC can induce an epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis, and stimulate the secretion of thrombospondin-1 (TSP-1) through the ERK2 signaling pathway. biomolther.org This suggests that targeting the SPC-TSP-1 axis could be a viable anti-metastatic strategy. biomolther.org Furthermore, the conversion of SPC to the pro-angiogenic factor S1P by autotaxin within the tumor microenvironment presents another therapeutic window. semanticscholar.orgdntb.gov.ua Inhibiting this conversion could potentially curb tumor growth and vascularization.

Cardiovascular research has identified SPC as a modulator of cardiac remodeling and function. Studies have shown that SPC can alleviate pressure overload-induced myocardial remodeling in mice. nih.govnih.gov It appears to exert a protective effect by inhibiting cardiomyocyte apoptosis through the suppression of the Calmodulin (CaM)-JNK/p38 signaling pathway. nih.govnih.gov These findings suggest that SPC or its stable analogs could be developed as therapeutics to mitigate heart failure progression. nih.gov Additionally, SPC is involved in the differentiation of mesenchymal stem cells into smooth muscle cells, a process dependent on the RhoA/Rho kinase pathway, which has implications for vascular tissue engineering and regenerative medicine. ahajournals.org

The development of specific modulators is key to translating these basic findings. While direct SPC receptor antagonists are still largely in the exploratory phase, research into repurposing compounds and developing novel analogs is underway. For instance, pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs have been identified as potential hit compounds for treating the neglected tropical disease leishmaniasis, acting on the parasite's inositol (B14025) phosphoceramide synthase. tandfonline.com This highlights the potential for developing SPC-related compounds for a wide array of diseases.

The table below summarizes key preclinical findings that underscore the translational potential of modulating SPC pathways.

Disease/Process Model Modulation Strategy Key Preclinical Finding Potential Therapeutic Application
Multiple Sclerosis (EAE model) Administration of SPCSPC inhibits plasma cell differentiation from B cells by downregulating IRF4 and Blimp 1. frontiersin.orgDevelopment of SPC-based therapeutics for autoimmune diseases like MS, with a mechanism distinct from S1P receptor modulators. frontiersin.org
Breast Cancer (in vitro) Targeting ERK2 signalingSPC induces epithelial-mesenchymal transition (EMT) and secretion of thrombospondin-1 (TSP-1) via the ERK2 pathway. biomolther.orgInhibition of the SPC-TSP-1 axis as a strategy to suppress cancer metastasis. biomolther.org
Heart Failure (mouse model) Administration of SPCSPC administration improves survival and inhibits cardiac hypertrophy and fibrosis by blocking the CaM-JNK/p38 signaling pathway. nih.govnih.govDevelopment of SPC or its analogs for the treatment of heart failure and cardiac remodeling. nih.govnih.gov
Vascular Regeneration SPC-induced differentiationSPC drives human adipose tissue-derived mesenchymal stem cells to differentiate into contractile smooth muscle cells via a Rho kinase-dependent mechanism. ahajournals.orgUse of SPC in vascular tissue engineering and regenerative medicine applications. ahajournals.org
Leishmaniasis (in vitro) Application of 3-deoxy-SPC analogsPyrrolidine-based SPC analogs show potent activity against Leishmania donovani promastigotes and amastigotes. tandfonline.comDevelopment of novel anti-parasitic drugs based on the SPC chemical scaffold. tandfonline.com

Q & A

Q. What methodologies are recommended for quantifying Sphingosylphosphorylcholine (SPC) levels in biological samples?

SPC quantification typically employs fluorometric or colorimetric assays using enzymatic hydrolysis. For example, the Phosphatidylcholine Assay Kit (modified for SPC detection) involves:

  • Sample Preparation : Cells (2 × 10⁶ cells) or tissues (10 mg) are homogenized in cold assay buffer, centrifuged to remove debris, and supernatants are analyzed .
  • Reagent Handling : Enzymes (e.g., PC Hydrolysis Enzyme) and standards are reconstituted in assay buffer, aliquoted, and stored at -20°C to avoid freeze-thaw degradation .
  • Assay Procedure : Samples (1–50 µL) are mixed with Reaction Mix (50 µL/well), incubated for 30 minutes at RT, and measured via microplate reader (OD570 nm for colorimetric; Ex/Em 535/587 nm for fluorometric) .
  • Data Normalization : Background subtraction and duplicate averaging are critical. Samples exceeding standard ranges require dilution and reanalysis .

Q. How does SPC influence intracellular calcium signaling in neuronal models?

SPC modulates calcium release through ryanodine receptors (RyRs) in neurons. In cerebellar granule neurons (CGNs), SPC activates RyRs via calmodulin-dependent and -independent pathways , altering single-channel gating properties and promoting calcium flux. This mechanism is concentration-dependent, with thresholds at 1–10 µM . Experimental validation requires calcium imaging (e.g., Fura-2 AM) paired with RyR inhibitors (e.g., dantrolene) to isolate SPC-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in SPC receptor specificity (e.g., GPR4 vs. OGR1)?

Conflicting reports on SPC’s receptor targets (e.g., retracted claims about GPR4 and ovarian cancer GPCRs ) highlight the need for rigorous validation:

  • Pharmacological Profiling : Use receptor-specific antagonists (e.g., SEW2871 for EDG-1) and siRNA knockdowns to confirm SPC-GPCR interactions .
  • Biochemical Assays : Measure downstream signaling (e.g., IP3 accumulation, ERK phosphorylation) in receptor-deficient cell lines .
  • Structural Studies : Molecular docking simulations predict SPC-receptor binding affinities, which can be validated via surface plasmon resonance (SPR) .

Q. What experimental designs address variability in SPC’s role in metabolic syndrome?

SPC plasma levels are elevated in metabolic syndrome patients (e.g., +30% vs. controls), correlating with BMI and inflammatory markers like sCD163 . To dissect causality:

  • Longitudinal Cohort Studies : Track SPC levels in pre-diabetic vs. metabolic syndrome cohorts using LC-MS/MS for precise lipidomics .
  • Mechanistic Models : Use adipose-specific Sphk1 knockout mice to assess SPC’s role in adipokine secretion and insulin resistance .
  • Intervention Trials : Test SPC-lowering agents (e.g., myriocin) on inflammatory endpoints (e.g., IL-6, TNF-α) in patient-derived adipocytes .

Q. How does SPC regulate smooth muscle differentiation in stem cell therapies?

SPC induces smooth muscle-like differentiation in human mesenchymal stem cells (hMSCs) via TGF-β/Smad3-dependent pathways :

  • Protocol : Treat hMSCs with 5–20 µM SPC for 7 days. Confirm differentiation via α-SMA immunofluorescence and contractility assays .
  • Pathway Inhibition : Co-treatment with Smad3 inhibitors (e.g., SIS3) or TGF-β neutralizing antibodies blocks SPC effects, confirming pathway specificity .
  • Functional Outcomes : Engineered tissues (e.g., vascular grafts) are tested for mechanical strength and calcium sensitivity .

Q. What are the best practices for mitigating interference in SPC assays (e.g., choline contamination)?

Choline in samples can inflate SPC readings via enzymatic cross-reactivity. Solutions include:

  • Background Controls : Dedicate wells to sample + assay buffer without enzymes to quantify choline-driven signals .
  • Pre-Treatment : Incubate samples with choline oxidase to degrade free choline prior to SPC measurement .
  • Chromatographic Separation : Use HPLC-MS to distinguish SPC from phosphatidylcholine and lysophosphatidylcholine .

Q. How do SPC’s neurotrophic effects vary between neuronal subtypes?

SPC promotes survival in cerebellar granule neurons (CGNs) but induces apoptosis in PC12 cells under serum-free conditions:

  • CGNs : SPC (10 µM) upregulates BDNF and TrkB via PI3K/Akt, validated via phospho-Akt Western blots .
  • PC12 Cells : SPC (≥20 µM) activates JNK/c-Jun, leading to caspase-3 cleavage. Co-treatment with JNK inhibitors (SP600125) rescues viability .
  • Experimental Controls : Include serum-starved vs. NGF-treated cells to isolate SPC-specific neurotrophic/apoptotic pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting roles for SPC in cancer progression?

SPC exhibits dual pro-/anti-tumor effects depending on context:

  • Pro-Tumor : In ovarian cancer, SPC (via EMP2 ubiquitination) stabilizes oncogenic kinases (e.g., FAK), enhancing invasion .
  • Anti-Tumor : In breast cancer, SPC downregulates MMP-9 via p38 MAPK, reducing metastasis .
    Resolution Strategies :
  • Use isogenic cell lines with EMP2 knockout to isolate tumor-specific mechanisms .
  • Compare SPC’s dose-response curves (0.1–50 µM) across cancer subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.